6-O-Cinnamoylcatalpol
Overview
Description
6-O-Cinnamoylcatalpol is a natural iridoid glycoside compound, primarily isolated from the herb Rehmannia glutinosa. It is known for its potential therapeutic properties and is often studied in the context of life sciences research . The compound has a molecular formula of C24H28O11 and a molecular weight of 492.477 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Cinnamoylcatalpol typically involves the esterification of catalpol with cinnamic acid. This reaction is often carried out under acidic conditions to facilitate the formation of the ester bond. The reaction conditions may include the use of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction is usually conducted at elevated temperatures to ensure completion .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from natural sources such as Rehmannia glutinosa. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material. The extract is then purified using techniques such as column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-O-Cinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of dihydrocinnamoylcatalpol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
6-O-Cinnamoylcatalpol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and glycosylation reactions.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating conditions such as liver disorders and inflammation.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-O-Cinnamoylcatalpol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
Picroside I: Another iridoid glycoside with similar anti-inflammatory properties.
Kutkoside: Known for its hepatoprotective effects.
6-O-Vaniloylcatalpol: Similar in structure but with a vaniloyl group instead of a cinnamoyl group.
Uniqueness: 6-O-Cinnamoylcatalpol is unique due to its specific cinnamoyl group, which imparts distinct chemical and biological properties. This structural difference contributes to its unique therapeutic potential compared to other iridoid glycosides .
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/b7-6+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHSWKTXMTFNF-NTLZGZQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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